Lucigenin

説明

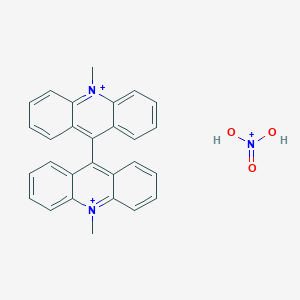

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

2315-97-1 |

|---|---|

分子式 |

C28H22N3O3+ |

分子量 |

448.5 g/mol |

IUPAC名 |

10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;nitrate |

InChI |

InChI=1S/C28H22N2.NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2-1(3)4/h3-18H,1-2H3;/q+2;-1 |

InChIキー |

IQDVDOOKYWOQSX-UHFFFAOYSA-N |

SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)(O)O |

正規SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-] |

他のCAS番号 |

2315-97-1 |

ピクトグラム |

Oxidizer; Irritant |

同義語 |

10,10'-dimethyl-9,9'-biacridinium bis-N-methylacridinium dimethyl biacridinium dinitrate Lucigenin |

製品の起源 |

United States |

Foundational & Exploratory

Lucigenin: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and synthesis of Lucigenin (bis-N-methylacridinium nitrate). The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work, primarily as a chemiluminescent probe for the detection of superoxide (B77818) anions.

Core Chemical Properties

This compound is a versatile organic compound valued for its chemiluminescent and fluorescent properties. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 10,10'-Dimethyl-9,9'-biacridinium dinitrate | [1] |

| Synonyms | Bis-N-methylacridinium nitrate, L-6,868, NSC 151912 | [2][3] |

| CAS Number | 2315-97-1 | [3][4] |

| Molecular Formula | C₂₈H₂₂N₄O₆ | [4][5] |

| Molecular Weight | 510.5 g/mol | [4][5] |

| Appearance | Yellow crystalline solid | [2][3] |

| Melting Point | 250 °C | [1][6][7] |

| Solubility | ||

| Water | Soluble | |

| DMSO | ~5 mg/mL | |

| Dimethylformamide (DMF) | ~0.33 mg/mL | |

| PBS (pH 7.2) | ~1 mg/mL | |

| Ethanol (B145695) | Soluble to 10 mM | |

| Spectral Properties | ||

| UV/Vis Absorption (λmax) | 222, 261, 369, 429 nm | |

| Excitation Maximum (λex) | 455 nm | |

| Emission Maximum (λem) | 505 nm |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available reagents. The following protocol is a detailed methodology for its preparation, primarily adapted from established chemical literature.

Experimental Protocol

Step 1: Synthesis of N-Phenylanthranilic Acid

-

In a 250 mL two-necked flask equipped with an air condenser, combine 10 g of o-chlorobenzoic acid, 40 g of aniline (B41778), 10 g of anhydrous potassium carbonate, and 0.25 g of cuprous oxide.

-

Heat the mixture in an oil bath at 180-200 °C and reflux for 2 hours.

-

After cooling, remove the excess aniline by steam distillation.

-

To the remaining brown solution, add 5 g of decolorizing charcoal, boil for 15 minutes, and filter while hot.

-

Acidify the filtrate with a mixture of 10 mL of concentrated HCl in 20 mL of water to precipitate the N-phenylanthranilic acid.

-

Collect the precipitate by filtration. The typical yield is 10-13 g with a melting point of 185 °C.

Step 2: Synthesis of Acridone (B373769)

-

Dissolve the N-phenylanthranilic acid obtained in the previous step in concentrated sulfuric acid.

-

Heat the solution, which will result in the cyclization to acridone.

-

Pour the reaction mixture into water to precipitate the acridone.

-

Filter, wash, and dry the acridone product.

Step 3: Synthesis of N-Methylacridone

-

Dissolve the acridone in a suitable solvent.

-

Slowly add 3.5 g of methyl iodide to the solution. The reaction is exothermic.

-

Heat the reaction mixture on a steam cone for approximately 10 minutes to complete the reaction.

-

Pour the solution into water to precipitate the crude N-methylacridone.

-

Collect the product by filtration.

-

Recrystallize the N-methylacridone from ethanol to obtain bright yellow needles.

Step 4: Reductive Coupling and Oxidation to this compound

-

The N-methylacridone is then subjected to a reductive coupling reaction.

-

This is followed by an oxidation step to form the final product, this compound (bis-N-methylacridinium nitrate).

Chemiluminescence Mechanism

This compound is widely employed as a chemiluminescent probe for the detection of superoxide anion radicals (O₂⁻). The light-emitting reaction pathway is initiated by the reaction of this compound with a superoxide radical.

Caption: Chemiluminescence of this compound upon reaction with superoxide.

The reaction of this compound with superoxide radicals leads to the formation of an unstable dioxetane intermediate. The subsequent decomposition of this intermediate produces electronically excited N-methylacridone, which then decays to its ground state by emitting a photon of light, resulting in the observed chemiluminescence.[8] This property makes this compound a highly sensitive tool for detecting superoxide production in biological systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The mechanism of enzymically induced chemiluminescence reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencemadness.org [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jetir.org [jetir.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Lucigenin Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical mechanisms underlying lucigenin chemiluminescence, a widely utilized method for the detection of superoxide (B77818) radicals in biological and chemical systems. It covers the core reaction pathways, addresses the ongoing debate regarding its specificity, presents available quantitative data, and offers standardized experimental protocols.

Core Mechanism of Chemiluminescence

This compound (N,N'-dimethyl-9,9'-biacridinium dinitrate, Luc²⁺) is a probe that emits light in the presence of specific reactive oxygen species (ROS), most notably the superoxide anion radical (O₂•⁻). The light-emitting reaction is a multi-step process that occurs under alkaline conditions.[1][2]

The primary and most accepted mechanism involves the following steps:

-

One-Electron Reduction: this compound (Luc²⁺) first undergoes a one-electron reduction to form a this compound cation radical (Luc•⁺).[1][3] This reduction can be initiated by the superoxide radical itself or by other reducing agents present in the system, such as enzymes.

-

Reaction with Superoxide: The this compound cation radical (Luc•⁺) then reacts directly with a superoxide anion radical (O₂•⁻).[1][2]

-

Dioxetane Formation: This radical-radical coupling reaction leads to the formation of an unstable, high-energy four-membered ring intermediate, a dioxetane (or dioxetanone) derivative.[1][2][4]

-

Decomposition and Light Emission: The unstable dioxetane intermediate decomposes, cleaving to form two molecules of N-methylacridone (NMA). One of these NMA molecules is in an electronically excited state (NMA).[1][4] As the excited NMA decays to its ground state, it releases energy in the form of light (photons).[1] The resulting chemiluminescence has a maximum emission wavelength of approximately 490-505 nm.[5][6]

While the superoxide-driven pathway is predominant, some evidence also suggests a direct reaction with hydrogen peroxide (H₂O₂) can produce an excited state monomer that subsequently emits light.[7] However, the involvement of superoxide is considered the primary pathway for strong chemiluminescence in most biological applications.[2][8]

The Redox Cycling Controversy

A significant point of debate in the use of this compound is its potential to undergo "redox cycling," a process that could artificially amplify the superoxide signal and lead to overestimation.[9][10]

-

The Argument for Redox Cycling: This theory posits that this compound can be reduced by cellular reductases (e.g., NADPH oxidase). This reduced this compound can then transfer an electron to molecular oxygen (O₂) to generate a superoxide radical (O₂•⁻), which then enters the chemiluminescent pathway.[9] If this occurs, this compound is not merely detecting existing superoxide but is also contributing to its production, compromising its accuracy as a probe.[3][10]

-

The Argument Against Redox Cycling: Conversely, other researchers argue that from a thermodynamic standpoint, the reaction between the this compound cation radical and superoxide is heavily favored, making the competing reaction with molecular oxygen (redox cycling) kinetically and thermodynamically improbable.[3] Proponents of this view maintain that when used at appropriate concentrations, this compound remains a highly sensitive and specific assay for superoxide detection.[11][12]

Researchers must be aware of this controversy and consider using low concentrations of this compound and appropriate controls to minimize the potential for artifactual signal generation.

Quantitative Data Summary

Quantitative kinetic and quantum yield data for this compound is not extensively consolidated in the literature. However, key characteristics have been reported.

| Parameter | Value / Description | Source(s) |

| Analyte | Superoxide anion radical (O₂•⁻) | [3][6] |

| Common Co-reactants | Hydrogen Peroxide (H₂O₂), Reductases (in biological samples) | [1][7] |

| Typical Medium | Alkaline aqueous solution (e.g., pH 10) | [1][2][8] |

| Chemiluminescence λmax | ~490 - 505 nm (Blue-Green Light) | [5][6] |

| Quantum Yield (ΦCL) | Generally considered high, making it a sensitive probe, but specific values are highly condition-dependent. Can be increased by energy transfer acceptors. | [13][14] |

| Key Inhibitor | Superoxide Dismutase (SOD) | [2][15] |

Experimental Protocols

The following is a generalized protocol for the measurement of NADPH-dependent superoxide production from biological samples using a this compound-based chemiluminescence assay.

Reagent and Sample Preparation

-

Lysis Buffer: Prepare a suitable buffer for cell or tissue lysis (e.g., 50 mmol/L monobasic potassium phosphate, 1 mmol/L EGTA, 150 mmol/L sucrose, pH 7.4) containing a protease inhibitor cocktail.[16]

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1-5 mM in deionized water). Store protected from light.

-

NADPH Stock Solution: Prepare a fresh stock solution of NADPH (e.g., 10 mg/mL in lysis buffer).[16]

-

Sample Preparation: Homogenize cells or tissues in ice-cold lysis buffer.[16] Centrifuge to pellet debris and collect the supernatant (lysate). Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

Chemiluminescence Measurement

This protocol is designed for a 96-well plate format using a luminometer.

-

Load Plate: In a white, opaque 96-well plate, add a standardized amount of protein lysate (e.g., 50 µg) to each well.[16] Adjust the volume with lysis buffer to ensure uniformity across wells.

-

Background Reading: For control wells, add Superoxide Dismutase (SOD, e.g., 150-300 U/mL) to quench any superoxide-specific signal.[2]

-

Initiate Reaction: Start the superoxide-producing reaction by adding NADPH solution to each well (final concentration typically 0.1-0.25 mg/mL).[16] Incubate for 10 minutes at 37°C.[16]

-

Add this compound: Add this compound to each well to a final concentration of 5-10 µmol/L.[16] Avoid higher concentrations to minimize the risk of redox cycling.

-

Measure Luminescence: Immediately place the plate in a luminometer pre-warmed to 37°C.[15] Measure the chemiluminescent signal (in Relative Light Units, RLU) kinetically over a period of 20-30 minutes, with readings taken every 60 seconds.[16]

Data Analysis

-

Calculate Net Signal: For each time point, subtract the average RLU of the SOD-containing wells (background) from the sample wells.

-

Quantify Superoxide Production: The total superoxide production is typically represented as the area under the curve (AUC) of the net RLU versus time plot.[16]

References

- 1. Chemiluminescence of this compound-tetracycline and its application for sensitive determination of procyanidin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemiluminescence of this compound by electrogenerated superoxide ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound-pyrogallol chemiluminescence for the multiple detection of pyrogallol, cobalt ion, and tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The mechanism of enzymically induced chemiluminescence reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. Chemiluminescent detection of oxidants in vascular tissue. This compound but not coelenterazine enhances superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Molecular Basis of Organic Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4.7. This compound-Enhanced Chemiluminescence [bio-protocol.org]

A Technical Guide to Lucigenin (10,10'-dimethyl-9,9'-biacridinium, dinitrate)

Introduction: Lucigenin, with the formal chemical name 10,10'-dimethyl-9,9'-biacridinium, dinitrate, is a versatile aromatic compound widely utilized in biomedical research.[1] It is most recognized for its application as a highly sensitive chemiluminescent probe for the detection of superoxide (B77818) anion radicals (O₂•⁻) in biological systems.[2][3][4][5] Additionally, its fluorescent properties, which are sensitive to quenching by chloride ions, allow its use as a chloride indicator.[2][4][6] This guide provides an in-depth overview of this compound's structure, properties, mechanisms of action, and experimental applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound consists of two N-methylated acridinium (B8443388) rings linked at the 9 and 9' positions, forming a dicationic structure that is typically supplied as a dinitrate salt.[7][8]

Caption: Chemical structure of the this compound dication and its nitrate counter-ions.

Data Presentation: Physicochemical and Spectral Properties

The quantitative properties of this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| Formal Name | 10,10'-dimethyl-9,9'-biacridinium, dinitrate | [4][7][9] |

| Synonyms | Bis-N-methylacridinium nitrate, L-6,868, NSC 151912 | [1][4][7] |

| CAS Number | 2315-97-1 | [1][3][7][9] |

| Molecular Formula | C₂₈H₂₂N₂ • 2NO₃ | [4][7] |

| Formula Weight | 510.5 g/mol | [1][3][4][7] |

| Appearance | A crystalline solid; Yellow powder with an orange to brown cast | [6][7][9] |

| Purity | Typically ≥95% | [7][9] |

| Solubility | DMSO: ~5 mg/mLPBS (pH 7.2): ~1 mg/mLWater: SolubleDMF: ~0.33 mg/mLEthanol: Soluble to 10 mM | [3][4][7][9] |

| Storage & Stability | Store as a solid at -20°C for ≥4 years. Aqueous solutions should be used within one day. | [7][9] |

Table 2: Spectral Properties of this compound

| Spectral Property | Wavelength (nm) | Notes | Citations |

| UV/Vis Absorption (λmax) | 222, 261, 369, 429 | The main absorption band is observed at 368-369 nm. | [4][7][10] |

| Fluorescence | Ex: 369 nm / Em: 503 nm | Exhibits a native bluish-green fluorescence. | [1][11] |

| Fluorescence (Chloride Sensing) | Ex: 455 nm / Em: 505 nm | Fluorescence is quenched by chloride ions. | [2][4][7] |

| Chemiluminescence | Em: ~470-505 nm | Light emission resulting from the reaction with superoxide. The luminophore is excited N-methylacridone. | [12][13] |

Mechanism of Action

Chemiluminescence for Superoxide Detection

The primary application of this compound is the detection of superoxide (O₂•⁻) via a chemiluminescent reaction. The process involves several steps:

-

Reduction of this compound: this compound (Luc²⁺) undergoes a one-electron reduction, often facilitated by reductases or superoxide itself, to form a this compound cation radical (Luc•⁺).[6][14]

-

Reaction with Superoxide: The this compound cation radical (Luc•⁺) reacts directly with a superoxide anion radical (O₂•⁻).[12][14]

-

Formation of Dioxetane Intermediate: This radical-radical coupling reaction leads to the formation of an unstable dioxetane-type intermediate.[13][14]

-

Decomposition and Photon Emission: The dioxetane intermediate decomposes to yield two molecules of N-methylacridone (NMA), one of which is in an electronically excited state (NMA). As NMA returns to its ground state, it emits a photon of light, which is detected as the chemiluminescent signal.[12][13]

Caption: Chemiluminescent pathway of this compound for superoxide detection.

Fluorescence Quenching by Chloride

This compound also functions as a fluorescent indicator for chloride ions. Its intrinsic fluorescence is dynamically quenched by chloride, while it remains insensitive to other common physiological anions like phosphate, sulfate, and nitrate.[4][6] This property allows for its use in assays measuring chloride concentration or transport.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution by dissolving this compound in an organic solvent like DMSO to a concentration of 5 mg/mL or 10 mM.[2][7][9] For an organic solvent-free option, dissolve this compound directly in an aqueous buffer such as PBS (pH 7.2) to a maximum concentration of approximately 1 mg/mL.[7][9]

-

Storage: Store stock solutions at -20°C and protect them from light. Avoid repeated freeze-thaw cycles.[2] Aqueous solutions are less stable and should be prepared fresh daily.[7][9]

-

Working Solution: On the day of the experiment, dilute the stock solution into a serum-free cell culture medium or an appropriate aqueous buffer to the desired final concentration. For most cellular applications, a concentration of 5-10 µM is recommended.[2]

General Protocol for Superoxide Detection in Cell Suspensions

The following workflow outlines a typical procedure for measuring superoxide production in cells.

Caption: Experimental workflow for cellular superoxide measurement using this compound.

Considerations and Potential Artifacts

A critical consideration when using this compound is its potential to act as an artifactual source of superoxide through redox cycling, particularly at high concentrations. This occurs when cellular reductases reduce this compound, which can then transfer an electron to molecular oxygen, thereby generating the very superoxide it is meant to detect.

To mitigate this risk:

-

Use Low Concentrations: For studies in intact tissues or cells, it is strongly recommended to use low concentrations of this compound (e.g., 5 µM).

-

Include Controls: Always include controls with superoxide dismutase (SOD), an enzyme that scavenges superoxide, to confirm that the chemiluminescent signal is indeed derived from O₂•⁻.

Caption: Potential artifact pathway of this compound via redox cycling.

Applications in Research

This compound-based chemiluminescence is a sensitive method applied across various research fields to monitor superoxide production from numerous sources, including:

-

Enzymatic Systems: Such as xanthine (B1682287) oxidase and microsomal NADPH cytochrome reductase.[4]

-

Phagocytic Cells: To study the oxidative burst from NADPH oxidases in neutrophils and monocytes.[4][15]

-

Vascular Biology: For detecting superoxide formation in endothelial cells, fibroblasts, and smooth muscle cells, which is crucial in studies of endothelial dysfunction and cardiovascular disease.[4]

-

Mitochondrial Research: To assess superoxide production from the mitochondrial electron transport chain.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, Superoxide anion radical chemiluminescent probe (CAS 2315-97-1) | Abcam [abcam.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Validation of this compound (bis-N-methylacridinium) as a chemilumigenic probe for detecting superoxide anion radical production by enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 2315-97-1 [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound | C28H22N2+2 | CID 65100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. Spectrum [this compound (Bis-N-methylacridinium nitrate)] | AAT Bioquest [aatbio.com]

- 12. Mechanism of alcohol-enhanced this compound chemiluminescence in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

Lucigenin Solubility: A Technical Guide for Researchers

An In-depth Examination of Lucigenin's Solubility Characteristics in Dimethyl Sulfoxide (B87167) (DMSO) and Various Aqueous Buffers for Scientific Applications.

This technical guide provides a comprehensive overview of the solubility of this compound, a versatile chemiluminescent probe, in both dimethyl sulfoxide (DMSO) and a range of aqueous buffers. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in assays for superoxide (B77818) detection, reactive oxygen species (ROS) analysis, and other chemiluminescence-based methodologies.

Executive Summary

This compound, chemically known as bis-N-methylacridinium nitrate, is a valuable tool in cellular and biochemical research. Its utility is, however, intrinsically linked to its solubility and stability in various solvent systems. This guide details the quantitative solubility of this compound in DMSO and aqueous buffers, provides standardized protocols for solution preparation, and discusses the critical factors influencing its stability and chemiluminescent properties.

This compound Solubility Data

The solubility of this compound is a critical parameter for the design and execution of reliable and reproducible experiments. The following tables summarize the quantitative solubility of this compound in DMSO and common aqueous buffers.

Table 1: Solubility of this compound in Organic and Aqueous Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~5 - 58.33[1] | ~9.8 - 114.26 | Solubility can vary between suppliers. Ultrasonic assistance may be required for higher concentrations. |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1[1] | ~1.96 | Aqueous solutions are not recommended for storage for more than one day. |

| Water | Soluble | Not specified | |

| Dimethylformamide (DMF) | ~0.33 | ~0.65 | |

| Ethanol | Soluble up to 10 mM | 10 |

Note: The molecular weight of this compound (dinitrate salt) is 510.5 g/mol .

The solubility of this compound in aqueous solutions is influenced by pH. While comprehensive quantitative data across a wide pH range is limited in publicly available literature, it is generally understood that this compound's chemiluminescence is enhanced in alkaline conditions. Researchers should empirically determine the solubility and stability of this compound in their specific buffer system and pH if it deviates significantly from standard PBS at pH 7.2.

Experimental Protocols

Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable experimental results. The following protocols provide step-by-step instructions for the preparation of stock and working solutions.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for extended periods and diluted into aqueous buffers for immediate use.

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (e.g., argon or nitrogen)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 195.9 µL of DMSO to 1 mg of this compound).

-

Purge the vial with an inert gas to minimize oxidation.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and protect from light.

-

Store the stock solution at -20°C. Under these conditions, the solution is stable for at least one month, and for up to six months at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock

This protocol details the dilution of the DMSO stock solution into an aqueous buffer to prepare a working solution for immediate use in an assay.

Materials:

-

This compound stock solution in DMSO (from Protocol 1)

-

Aqueous buffer of choice (e.g., PBS, HEPES, Tris-HCl)

-

Sterile conical tubes or vials

Procedure:

-

Thaw an aliquot of the this compound DMSO stock solution at room temperature.

-

Calculate the volume of the stock solution required to achieve the desired final concentration in the aqueous buffer.

-

Add the appropriate volume of the aqueous buffer to a sterile tube.

-

While gently vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to ensure rapid and uniform mixing and to prevent precipitation.

-

The final concentration of DMSO in the working solution should be kept to a minimum (typically <0.1%) to avoid solvent effects on the biological system.

-

Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.

Protocol 3: General Chemiluminescence Assay for Superoxide Detection

This protocol provides a general workflow for measuring superoxide production in a cellular or enzymatic system using a this compound-based chemiluminescence assay.

Materials:

-

This compound aqueous working solution (from Protocol 2)

-

Assay buffer (e.g., Krebs-HEPES buffer)

-

Cell suspension or enzyme preparation

-

Stimulant of superoxide production (e.g., PMA for cells, NADPH for enzymes)

-

96-well white opaque microplate

-

Luminometer

Procedure:

-

Prepare the cell suspension or enzyme solution in the assay buffer.

-

Add the cell suspension or enzyme solution to the wells of the white opaque microplate.

-

Add the this compound aqueous working solution to each well to achieve the desired final concentration (typically 5-10 µM).

-

Equilibrate the plate at the desired temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the stimulant.

-

Immediately place the plate in the luminometer and begin measuring the chemiluminescence signal at regular intervals over a defined period.

-

The superoxide production is proportional to the light emission, which is typically expressed as relative light units (RLU).

Factors Influencing this compound Stability and Performance

Several factors can impact the stability of this compound solutions and the reliability of the chemiluminescence signal.

-

pH: this compound's fluorescence and chemiluminescence are pH-dependent, with alkaline conditions generally favoring the light-emitting reaction. However, high pH can also lead to degradation. The optimal pH should be determined for each specific application.

-

Light: this compound is light-sensitive and should be protected from direct light exposure during storage and handling to prevent photodegradation.

-

Temperature: Higher temperatures can increase the rate of this compound degradation. Stock solutions should be stored at low temperatures, and working solutions should be prepared fresh and used promptly.

-

Solvent Purity: The use of high-purity, anhydrous DMSO for stock solutions is crucial to prevent hydrolysis of this compound.

-

Redox Environment: this compound can be reduced by various enzymes, which may affect the interpretation of superoxide detection assays. It is important to consider the potential for direct reduction of this compound in the experimental system.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and aqueous buffers, along with detailed protocols for its preparation and use in chemiluminescence assays. By understanding and controlling the factors that influence its solubility and stability, researchers can effectively utilize this compound as a sensitive probe for a variety of scientific applications, particularly in the study of oxidative stress and cellular signaling. Adherence to the outlined protocols will contribute to the generation of accurate and reproducible data in your research endeavors.

References

Lucigenin stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Lucigenin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound (bis-N-methylacridinium nitrate), a widely used chemiluminescent probe for the detection of superoxide (B77818) radicals and as a fluorescent chloride indicator. Adherence to these guidelines is critical for ensuring the integrity of experimental results.

Core Concepts in this compound Stability

This compound's utility is intrinsically linked to its chemical stability. Degradation of the molecule can lead to a loss of chemiluminescent or fluorescent signal, resulting in inaccurate quantification of superoxide or chloride ions. The primary factors influencing its stability are temperature, pH, light, and the solvent used for dissolution and storage.

Mechanism of Degradation

The chemiluminescent reaction of this compound itself involves its transformation. In the presence of a reducing agent and superoxide (O₂⁻), this compound is univalently reduced to its cation radical. This radical then reacts with superoxide to form an unstable dioxetane intermediate, which decomposes to N-methylacridone (NMA), with one of the two resulting NMA molecules in an excited state.[1][2] The emission of a photon occurs as this excited molecule returns to its ground state.[1][2] Therefore, conditions that promote this reaction pathway can be considered a form of functional degradation.

Quantitative Stability Data

While precise kinetic data such as degradation rate constants and half-lives are not extensively published across a wide range of conditions, the following tables summarize the known effects of various factors on this compound stability.

Table 1: Temperature Effects on this compound Stability

| Temperature | Form | Observation | Recommendation | Citations |

| -20°C | Crystalline Solid | Stable for at least 2 to 4 years. | Optimal long-term storage temperature for solid this compound. | [3] |

| 4°C | Crystalline Solid | Suitable for short-term sealed storage, protected from moisture and light. | Use for frequently accessed aliquots of solid this compound. | |

| > 25°C | In Solution (Borate Buffer) | Increased chemiluminescence observed, suggesting potential for accelerated degradation or reaction. | Avoid prolonged exposure of this compound solutions to elevated temperatures. | |

| 15-45°C | In Solution (Aqueous) | Fluorescence intensity is temperature-dependent, decreasing as temperature increases. | Ensure strict temperature control during fluorescence-based experiments. |

Table 2: pH Effects on this compound Stability in Aqueous Solution

| pH Range | Observation | Recommendation | Citations |

| Acidic to Neutral (physiologic pH) | Lower chemiluminescence with superoxide. | For superoxide detection, the pH needs to be considered as it affects the signal intensity. | [4] |

| Alkaline (> 9.0) | Optimal pH range for high-intensity chemiluminescence with superoxide generators. | Use alkaline buffers (pH 9.5-10.0) for maximal sensitivity in superoxide detection assays. | [4][5] |

| Alkaline | Fluorescence intensity and chloride sensitivity are strongly affected by alkaline pH. | Calibrate and validate fluorescence measurements at the specific alkaline pH being used. |

Table 3: Solvent and Solution Stability

| Solvent / Solution Type | Storage Temperature | Stability Period | Recommendation | Citations |

| Crystalline Solid | -20°C | ≥ 4 years | Optimal for long-term storage. | [3] |

| DMSO or DMF Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles. | [6] |

| DMSO or DMF Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles. | [6] |

| Aqueous Solution (e.g., PBS) | 2-8°C | Not recommended for more than one day. | Prepare fresh aqueous solutions daily for experiments. |

Table 4: Photostability of this compound

| Light Condition | Solvent | Observation | Recommendation | Citations |

| UV Irradiation (280-400 nm) | Borate Buffer | Significant increase in chemiluminescence. | Protect this compound, in both solid and solution form, from light at all times. Use amber vials or wrap containers in aluminum foil. | |

| UV Irradiation | dH₂O or DMSO | No significant change in chemiluminescence activity was noted. | While less susceptible in these solvents, protection from light remains a best practice. |

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

-

Preparation of Stock Solution (e.g., 10 mM in DMSO):

-

Weigh out the required amount of solid this compound (Molecular Weight: 510.5 g/mol ). For 1 mg of this compound, dissolve in 196 µL of high-quality, anhydrous DMSO.

-

Vortex thoroughly until completely dissolved.

-

Dispense into small-volume, amber-colored aliquots to minimize freeze-thaw cycles and light exposure.

-

Store at -20°C for up to one month or -80°C for up to six months.[6]

-

-

Preparation of Aqueous Working Solution (e.g., 5 µM in PBS):

-

Prepare this solution fresh on the day of the experiment.

-

Dilute the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.2). For a 5 µM solution from a 10 mM stock, perform a 1:2000 dilution.

-

Ensure any residual organic solvent from the stock solution does not interfere with the experimental system.

-

Protect the working solution from light until use.

-

Protocol for Assessing this compound Stability

This protocol provides a framework for determining the stability of this compound under specific experimental conditions (e.g., in a particular cell culture medium).

-

Objective: To quantify the degradation of this compound over time under defined conditions (e.g., 37°C in cell culture media).

-

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

The aqueous medium to be tested (e.g., cell culture medium, buffer).

-

Temperature-controlled incubator.

-

Luminometer or HPLC with a UV detector.

-

Amber microcentrifuge tubes or vials.

-

-

Procedure:

-

Sample Preparation: Spike the pre-warmed (e.g., 37°C) test medium with this compound to the final desired concentration. Prepare a sufficient volume for all time points.

-

Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-spiked medium. This will serve as the baseline concentration. Analyze immediately or store at -80°C if analysis of all samples will be done concurrently.

-

Incubation: Place the remaining this compound-spiked medium in the incubator under the desired conditions (e.g., 37°C, 5% CO₂). Protect from light.

-

Time Point Collection: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

-

Sample Storage: Immediately snap-freeze the collected aliquots in liquid nitrogen and store at -80°C until analysis to prevent further degradation.

-

-

Analysis:

-

Method 1: Chemiluminescence Assay: Thaw all samples. In a 96-well plate, initiate the chemiluminescent reaction under standardized conditions (e.g., addition of a superoxide generating system like xanthine/xanthine oxidase in an alkaline buffer). Measure the light output in a luminometer. A decrease in signal relative to the T=0 sample indicates degradation.

-

Method 2: HPLC-UV: Thaw all samples. Analyze the concentration of this compound using a validated reverse-phase HPLC method with UV detection (λmax ~261, 369, 429 nm). This method provides a direct quantification of the remaining parent compound.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

-

Plot the percentage of remaining this compound versus time.

-

If applicable, determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of this compound under the tested conditions.[7]

-

Visualizations: Pathways and Workflows

Chemiluminescent Reaction Pathway of this compound with Superoxide

Caption: Reaction mechanism of this compound with superoxide to produce chemiluminescence.

Experimental Workflow for this compound Stability Assessment

Caption: A generalized workflow for conducting a this compound stability study.

References

- 1. Biochemical characterization of this compound (Bis-N-methylacridinium) as a chemiluminescent probe for detecting intramitochondrial superoxide anion radical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. The effect of pH on chemiluminescence of different probes exposed to superoxide and singlet oxygen generators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Lucigenin: A Technical Guide to Quantum Yield and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical and chemiluminescent properties of lucigenin (bis-N-methylacridinium nitrate). This document is intended to serve as a valuable resource for researchers utilizing this compound in areas such as reactive oxygen species (ROS) detection, cellular imaging, and drug development.

Introduction

This compound is a versatile chemiluminescent probe widely employed for the detection of superoxide (B77818) anion radicals (O₂•⁻) in biological systems. Its utility stems from a reaction that produces light, allowing for sensitive detection of this key reactive oxygen species. However, the interpretation of this compound-based assays is nuanced, with its own redox chemistry sometimes contributing to the generation of superoxide, a factor that must be carefully considered in experimental design. This guide delves into the spectral characteristics, the debated chemiluminescent reaction mechanism, and the methodologies for characterizing its light-emitting properties.

Spectral Properties

The interaction of this compound with light and its subsequent emission are fundamental to its application. The key spectral parameters are summarized below.

Absorption and Emission Data

This compound exhibits distinct absorption and emission spectra, which are crucial for its use in fluorescence-based applications and for understanding its energy transfer processes in chemiluminescence.

| Property | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |

| Absorption Maxima (λ_abs_) | 222, 261, 369, 429 | Not specified for all peaks | Not specified |

| 368 | 34,200 | 225 mM NaNO₃ | |

| Excitation Maximum (λ_ex_) | 455 | - | Not specified |

| Emission Maximum (λ_em_) | 505 | - | Not specified |

| ~490 | - | In the presence of pyrogallol | |

| 503 | - | Not specified |

Note: The exact positions of absorption and emission maxima can be influenced by the solvent, pH, and the presence of other molecules.

Factors Influencing Spectral Properties

Several experimental factors can significantly alter the observed spectral properties of this compound:

-

Concentration: At higher concentrations, self-absorption can occur, where emitted light is reabsorbed by other this compound molecules. This can lead to an apparent shift in the emission spectrum to longer wavelengths.

-

Solvent: The polarity and viscosity of the solvent can influence the energy levels of the ground and excited states, thereby affecting the absorption and emission maxima.

-

pH: The chemical stability and reactivity of this compound are pH-dependent, with its chemiluminescent reaction typically occurring under alkaline conditions.

-

Temperature: Increased temperature can enhance the rate of non-radiative decay processes, potentially leading to a decrease in fluorescence intensity.[1]

-

Ionic Strength: The presence of ions in the solution can affect the solubility and aggregation state of this compound, which in turn can modify its spectral characteristics.

Chemiluminescence Quantum Yield

The chemiluminescence quantum yield (Φ_CL_) is a critical parameter that defines the efficiency of a chemiluminescent reaction. It is the ratio of the number of emitted photons to the number of reacting molecules.

Φ_CL_ = (Number of emitted photons) / (Number of reacted this compound molecules)

-

The specific reaction conditions (e.g., pH, temperature, solvent).

-

The concentration and nature of the coreactants (e.g., superoxide source, hydrogen peroxide).

-

The presence of catalysts or inhibitors.

The overall chemiluminescence quantum yield is a product of the chemical yield of the excited-state product (N-methylacridone, NMA*) and the fluorescence quantum yield of this product (Φ_F_ of NMA).

Φ_CL_ = Φ_chem_ × Φ_F_(NMA)

While a specific value for Φ_CL_ of this compound is elusive, the fluorescence quantum yield of the emitter, N-methylacridone (NMA), has been reported. Under certain conditions, NMA crystals exhibit blue light emission with a band at 473 nm.

Chemiluminescence Reaction Mechanism

The chemiluminescence of this compound is most famously associated with its reaction with superoxide radicals. However, the precise mechanism has been a subject of debate, particularly concerning whether this compound can itself be a source of superoxide, leading to potential artifacts in experimental measurements. The generally accepted, albeit debated, pathway is illustrated below.

References

Lucigenin excitation and emission spectra

An In-depth Technical Guide to Lucigenin: Spectral Properties and Assay Protocols

Introduction

This compound, also known as Bis-N-methylacridinium nitrate, is a versatile chemiluminescent and fluorescent probe widely employed in biomedical research. Its primary application lies in the sensitive detection of superoxide (B77818) anion radicals (O₂•⁻), a key reactive oxygen species (ROS) implicated in numerous physiological and pathological processes.[1][2] This guide provides a comprehensive overview of this compound's spectral characteristics, the mechanism of its chemiluminescent reaction with superoxide, and detailed protocols for its use in experimental settings, tailored for researchers, scientists, and professionals in drug development.

Spectral Properties of this compound

This compound exhibits both fluorescence and chemiluminescence, distinct processes with different spectral characteristics. Fluorescence is the emission of light following the absorption of light (photoexcitation), while chemiluminescence is the emission of light resulting from a chemical reaction.[3]

When used as a fluorescent probe, for instance, as a chloride indicator, this compound is excited by light and emits light at a longer wavelength.[2][4] Its fluorescence is notably quenched by chloride ions.[2][4] In its more common application for superoxide detection, the light emission is generated via a chemical reaction, and the resulting spectrum is characteristic of the reaction's product, N-methylacridone (NMA).[5]

The key spectral data for this compound are summarized in the table below.

| Property | Wavelength (nm) | Notes |

| Fluorescence Excitation Maxima | 369 nm, 455 nm | Other absorption peaks exist at 222, 261, and 429 nm.[2][4][6] |

| Fluorescence Emission Maximum | ~505 nm | The emission is a broad band, sometimes reported as 503 nm.[2][4][6][7] |

| Chemiluminescence Emission Maximum | ~470 - 485 nm | This light is emitted from the electronically excited N-methylacridone (NMA*), the product of this compound's reaction with superoxide.[5][8] The peak may shift to ~510 nm at high this compound concentrations due to self-absorption.[8] |

Mechanism of Superoxide-Induced Chemiluminescence

The chemiluminescence of this compound in the presence of superoxide is a multi-step process. The reaction is highly sensitive due to a rapid reaction rate between superoxide and this compound.[1] The established mechanism involves the sequential reduction of the this compound dication (Luc²⁺) by two superoxide molecules.

-

First Reduction: A superoxide anion radical (O₂•⁻) donates an electron to this compound (Luc²⁺), reducing it to a this compound cation radical (Luc•⁺) and producing molecular oxygen (O₂).[9]

-

Second Reduction & Dioxetane Formation: The this compound cation radical (Luc•⁺) reacts with a second superoxide anion.[9] This leads to the formation of an unstable dioxetane intermediate.[9][10]

-

Decomposition and Light Emission: The dioxetane intermediate decomposes, yielding two molecules of N-methylacridone (NMA). One of the NMA molecules is in an electronically excited state (NMA*).[11]

-

Photon Release: The excited NMA* decays to its stable ground state, releasing the excess energy as a photon of light, which is detected as chemiluminescence.[9][11]

This reaction pathway is visualized in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Chemiluminescence - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of alcohol-enhanced this compound chemiluminescence in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrum [this compound (Bis-N-methylacridinium nitrate)] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Chemiluminescence of this compound by electrogenerated superoxide ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Lucigenin Assay: A Technical Guide to its Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Lucigenin assay, a widely utilized method for the detection and quantification of superoxide (B77818) radicals (O₂•⁻). The assay's sensitivity makes it a valuable tool in fields ranging from basic research to clinical diagnostics and drug development, particularly for investigating oxidative stress and related pathologies.

Core Principle: Chemiluminescent Detection of Superoxide

The primary application of the this compound (N,N'-dimethyl-9,9'-biacridinium dinitrate) assay is the measurement of superoxide anion radicals, a key reactive oxygen species (ROS). The fundamental principle lies in a chemiluminescent reaction: this compound acts as a probe that, upon reacting with O₂•⁻, enters an unstable, high-energy state. The subsequent decay of this molecule to a lower energy state results in the emission of light. The intensity of this emitted light is directly proportional to the rate of superoxide production, allowing for quantification.[1][2][3]

While best known for superoxide detection, this compound also functions as a fluorescent indicator for chloride ions, where its fluorescence is quenched upon binding to chloride.[2][4][5] This guide, however, will focus on its more common application in chemiluminescence-based superoxide detection.

Mechanism of Action

The detection of superoxide by this compound is a multi-step process involving radical reactions and the formation of a transient, high-energy intermediate.

-

Initial Reduction : this compound (Luc²⁺) is reduced by one electron, often from an enzymatic source, to form a radical cation (Luc•⁺).

-

Reaction with Superoxide : This radical cation (Luc•⁺) then reacts with a superoxide radical (O₂•⁻).[6]

-

Dioxetane Formation : The reaction between the this compound radical cation and superoxide leads to the formation of an unstable dioxetane intermediate.[6]

-

Chemiluminescence : This dioxetane intermediate spontaneously decomposes, yielding two molecules of N-methylacridone (NMA). One of these NMA molecules is in an electronically excited state. As it returns to its ground state, it releases a photon of light (~505 nm), which is detected by a luminometer.[2][4]

The chemiluminescence is completely absent in the presence of superoxide dismutase (SOD), an enzyme that scavenges superoxide, confirming the specificity of the reaction for O₂•⁻.[1][6]

It is important to note that at higher concentrations, this compound can undergo redox cycling, potentially leading to the artificial generation of superoxide and an overestimation of its production.[7][8] However, using low concentrations of this compound (e.g., 5 µM) has been validated to minimize this effect and accurately detect superoxide.[7][8]

Applications in Research and Drug Development

The this compound assay is a versatile tool for studying oxidative stress in various contexts.

-

Enzymatic Activity Assays : It is widely used to measure the activity of enzymes that produce superoxide, most notably NADPH oxidases (NOX) in phagocytic and vascular cells.[2][7][8] It can also detect superoxide from other sources like xanthine (B1682287) oxidase.[2]

-

Cellular ROS Production : The assay can quantify ROS released from various cell types, including neutrophils, macrophages, endothelial cells, and fibroblasts, in response to stimuli.[1][2][9]

-

Disease Diagnosis : Its high sensitivity allows for the detection of aberrant superoxide production in pathological conditions. For example, it is used in the diagnosis of Chronic Granulomatous Disease (CGD), a condition where phagocytes fail to produce superoxide.[1]

-

Drug Screening : In drug development, the assay serves as a valuable screening tool to identify compounds that either inhibit or induce ROS production, helping to assess the pro-oxidant or antioxidant potential of new drug candidates.

Data Presentation: Quantitative Parameters

For reliable and reproducible results, specific concentrations and conditions are crucial. The following tables summarize key quantitative data.

Table 1: Typical Reagent Concentrations for this compound Assays

| Reagent | Typical Concentration | Purpose | Source(s) |

|---|---|---|---|

| This compound | 5 - 10 µM | Chemiluminescent Probe (low concentration to avoid redox cycling) | [7][8][10] |

| This compound | 100 µM | Chemiluminescent Probe (in some cell-based assays) | [1] |

| NADPH | 100 - 200 µM | Substrate for NADPH Oxidase | [7][8][10] |

| Phorbol myristate acetate (B1210297) (PMA) | 200 ng/ml | Stimulant for activating NADPH oxidase in cells |[1] |

Table 2: Comparison of Maximum Chemiluminescence (CL) by Neutrophils with Different Probes

| Probe(s) | Maximum CL (counts per minute, cpm) | Relative Sensitivity | Source |

|---|---|---|---|

| Diogenes + Luminol | 77,536 (± 2,533) | ~49x | [1] |

| Diogenes | 18,653 (± 761) | ~11.7x | [1] |

| Luminol | 14,537 (± 1,210) | ~9.2x | [1] |

| This compound | 1,587 (± 127) | 1x (Baseline) | [1] |

Data derived from PMA-stimulated neutrophils. This suggests that for certain applications, particularly with whole cells, a combination of probes may yield higher sensitivity.[1]

Experimental Protocols

Protocol for Measuring NADPH Oxidase Activity in Heart Tissue Homogenates

This protocol details the measurement of superoxide production from membrane-bound NADPH oxidase.[7][8]

1. Tissue Homogenization and Fractionation: a. Homogenize heart tissue in ice-cold homogenization buffer (50 mM Tris•HCl pH 7.4, 2 mM dithiothreitol, and a protease inhibitor cocktail). b. Centrifuge the homogenate at 2,000 x g for 5 minutes at room temperature. c. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Transfer the resulting supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membrane fraction. e. Resuspend the final pellet in homogenization buffer (without dithiothreitol) and dilute in PBS to a final protein concentration of 0.2 mg/ml.

2. Chemiluminescence Measurement: a. Pipette the membrane suspension into wells of a 96-well microplate. b. Add this compound to a final concentration of 5 µM and incubate for 2 minutes. c. Initiate the reaction by adding NADPH as a substrate to a final concentration of 200 µM. d. Immediately measure the chemiluminescent signal using a luminometer, taking readings every 15-30 seconds for at least 3 minutes. e. Express data as relative light units (RLU) per mg of protein per minute.

Protocol for Detecting Superoxide in Neutrophil Suspensions

This protocol is adapted for measuring ROS production in stimulated immune cells.[1]

1. Cell Preparation: a. Isolate neutrophils from peripheral blood using standard methods like dextran (B179266) sedimentation and Ficoll-Conray gradient centrifugation. b. Resuspend purified neutrophils in an assay buffer (e.g., PBS with 5 mM glucose, 1 mM Mg²⁺, 0.5 mM Ca²⁺, and 0.05% BSA) to a concentration of 5 x 10⁵ cells/ml.

2. Chemiluminescence Measurement: a. In a 96-well plate, add 100 µL of the cell suspension per well (5 x 10⁴ cells). b. Add this compound to a final concentration of 100 µM. c. Incubate the plate at 37°C for 3 minutes. d. Stimulate the cells by adding an activator, such as Phorbol Myristate Acetate (PMA), to a final concentration of 200 ng/ml. e. Immediately begin monitoring chemiluminescence for 30 minutes using a plate-based luminometer at 37°C. f. For control wells, add Superoxide Dismutase (SOD) to confirm that the signal is specific to superoxide.

Signaling Pathway: NADPH Oxidase Activation

The this compound assay is frequently used to measure the end-product of the NADPH oxidase signaling pathway. Understanding this pathway is critical for interpreting results. In phagocytes, the enzyme is a multi-protein complex that requires assembly at the membrane for activation.

References

- 1. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemiluminescence of this compound by electrogenerated superoxide ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NADPH Oxidase Activity Assay With this compound Chemiluminescence [bio-protocol.org]

- 8. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 9. Quantification of reactive oxygen species generated by alveolar macrophages using this compound-enhanced chemiluminescence--methodical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of NADPH Oxidase Activity [bio-protocol.org]

The Reaction of Lucigenin with Superoxide Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemiluminescent reaction between lucigenin and superoxide (B77818) radicals, a cornerstone for detecting this critical reactive oxygen species in biological systems. It delves into the core reaction mechanism, addresses critical considerations for experimental design, and provides detailed protocols for key applications.

Core Principles: The Chemiluminescent Reaction

This compound (bis-N-methylacridinium nitrate) is a sensitive chemiluminescent probe widely employed for the detection of superoxide anions (O₂⁻). The fundamental principle of this detection method lies in a multi-step chemical reaction that culminates in the emission of light.

The reaction is initiated by the one-electron reduction of the this compound dication (Luc²⁺) by a superoxide radical, forming a this compound cation radical (Luc•⁺). This radical species then reacts with a second superoxide molecule to create an unstable dioxetane intermediate. The subsequent decomposition of this dioxetane yields two molecules of N-methylacridone, with one being in an electronically excited state. As this excited molecule returns to its ground state, it releases a photon of light, which can be quantified to determine the concentration of superoxide.[1]

A significant point of discussion in the scientific community has been the potential for this compound to undergo redox cycling, a process where the this compound cation radical reacts with molecular oxygen to generate additional superoxide. This can lead to an overestimation of the actual superoxide concentration in the sample.[2][3][4] However, extensive research has demonstrated that utilizing low concentrations of this compound, typically around 5 µM, effectively minimizes this artifact, ensuring the accuracy of the assay.[5][6]

Quantitative Data Summary

For ease of comparison and reference, the following tables summarize key quantitative parameters associated with the this compound-superoxide reaction.

| Parameter | Value | Source(s) |

| Reaction Kinetics | ||

| Rate constant with O₂⁻ | ≈10⁸ M⁻¹s⁻¹ | [5][7] |

| Redox Potentials | ||

| One-electron reduction potential (Luc²⁺/Luc•⁺) | +0.19 V | [5][8] |

| Two-electron reduction potential | -0.14 ± 0.02 V | [5][9] |

| Comparative Data | ||

| Rate constant of cytochrome c with O₂⁻ | 2.6 x 10⁵ M⁻¹s⁻¹ | [5] |

Table 1: Key Quantitative Parameters of the this compound-Superoxide Reaction

Experimental Protocols

Accurate and reproducible measurement of superoxide using this compound requires meticulous attention to experimental detail. Below are detailed protocols for common applications.

Superoxide Detection in Cell Culture

This protocol outlines the steps for measuring superoxide production in cultured cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Serum-free cell culture medium

-

Cultured cells (adherent or suspension)

-

Luminometer

Procedure:

-

Cell Preparation:

-

Suspension cells: Centrifuge at 1000 x g for 3-5 minutes at 4°C, discard the supernatant, and wash twice with PBS.

-

Adherent cells: Discard the culture medium, wash with PBS, and detach cells using trypsin. Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C, discard the supernatant, and wash twice with PBS.

-

-

This compound Incubation:

-

Washing:

-

Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[10]

-

Wash the cells twice with PBS.

-

-

Measurement:

-

Resuspend the final cell pellet in serum-free cell culture medium or PBS.

-

Immediately measure the chemiluminescence using a luminometer.

-

Superoxide Detection in Tissue Homogenates

This protocol is designed for the quantification of superoxide in tissue samples.

Materials:

-

Tissue of interest

-

Homogenization buffer (e.g., ice-cold PBS with protease inhibitors)

-

This compound stock solution

-

Luminometer

Procedure:

-

Tissue Homogenization:

-

Excise the tissue and immediately place it in ice-cold homogenization buffer.

-

Homogenize the tissue on ice using a suitable homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g) for 5 minutes at 4°C to remove cellular debris.

-

Collect the supernatant for analysis.

-

-

Chemiluminescence Assay:

-

In a luminometer tube, add a specific volume of the tissue homogenate supernatant.

-

Add the this compound working solution to a final concentration of 5 µM.

-

If applicable, add substrates for superoxide-producing enzymes (e.g., NADPH).

-

Immediately place the tube in the luminometer and record the chemiluminescence over time.

-

Control: To confirm that the signal is from superoxide, a parallel experiment should be run with the addition of superoxide dismutase (SOD), which will scavenge superoxide and significantly reduce the chemiluminescence.

-

Enzymatic Superoxide Generation (Xanthine/Xanthine (B1682287) Oxidase System)

This protocol describes a cell-free system for generating and detecting superoxide.

Materials:

-

Xanthine solution

-

Xanthine oxidase (XO) solution

-

This compound stock solution

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Luminometer

Procedure:

-

Reaction Setup:

-

In a luminometer tube, combine the reaction buffer, xanthine solution, and this compound working solution (final concentration 5 µM).

-

-

Initiation of Reaction:

-

To start the reaction, add the xanthine oxidase solution to the tube.

-

-

Measurement:

-

Immediately place the tube in the luminometer and record the chemiluminescence.

-

The rate of increase in chemiluminescence is proportional to the rate of superoxide production.

-

Control: As in the tissue homogenate protocol, a control with SOD should be included to verify the specificity of the assay for superoxide.

-

Visualizing the Process: Diagrams

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Reaction mechanism of this compound with superoxide radicals.

Caption: General experimental workflow for superoxide detection.

Caption: this compound redox cycling pathway leading to artifactual superoxide generation.

References

- 1. Chemiluminescence of this compound by electrogenerated superoxide ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound as mediator of superoxide production: revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemiluminescent detection of oxidants in vascular tissue. This compound but not coelenterazine enhances superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Validation of this compound as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. This compound: redox potential in aqueous media and redox cycling with O-(2) production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Dichotomy of Lucigenin: A Technical Guide to its Redox Potential and Application in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Lucigenin (bis-N-methylacridinium nitrate) has long been a staple in the researcher's toolkit for the detection of superoxide (B77818) radicals (O₂•⁻), a key player in a multitude of physiological and pathological signaling pathways. Its utility, however, is a subject of considerable debate, centered around its intrinsic redox properties. This technical guide provides an in-depth exploration of the redox potential of this compound, the experimental methodologies used to characterize it, and the critical implications for its use in scientific research.

The Core of the Matter: this compound's Redox Potential

The capacity of this compound to accept electrons, quantified by its redox potential, is fundamental to its function and its controversy. The dicationic form of this compound (Luc²⁺) can undergo a one-electron reduction to form a monocation radical (Luc•⁺). This initial reduction is a prerequisite for its chemiluminescent reaction with superoxide.

Recent and more reliable measurements using rapid scan cyclic voltammetry have established the reduction potential for this compound in aqueous media.[1][2] This value is crucial as it is nearly identical to the one-electron reduction potential of oxygen, which has profound implications for the interpretation of this compound-based assays.[2] An older, less accurate value has been a source of confusion in the literature.[3]

Quantitative Redox Data

| Redox Couple | Reduction Potential (vs. NHE) | Experimental Method | Reference |

| Luc²⁺/Luc•⁺ | -0.14 ± 0.02 V | Rapid Scan Cyclic Voltammetry | [1][2] |

| O₂/O₂•⁻ | -0.16 V | Not Specified | [2] |

| Luc²⁺/Luc•⁺ (older value) | +0.19 V | Not Specified | [3] |

The Chemiluminescence Signaling Pathway

The detection of superoxide by this compound is based on a light-emitting chemical reaction. The process is initiated by the reduction of the this compound dication.

The generally accepted mechanism for this compound chemiluminescence is a multi-step process:[2][4]

-

One-Electron Reduction: The this compound dication (Luc²⁺) is first reduced by an electron donor to form the this compound monocation radical (Luc•⁺).

-

Reaction with Superoxide: The this compound monocation radical (Luc•⁺) then reacts with a superoxide radical (O₂•⁻) to form an unstable dioxetane intermediate.

-

Decomposition and Light Emission: The dioxetane spontaneously decomposes, yielding an electronically excited N-methylacridone (NMA). As NMA returns to its ground state, it emits a photon of light, which is the detected chemiluminescent signal.

References

Lucigenin's Dark Side: A Technical Guide to its Degradation Products and Assay Interference

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the complexities of using lucigenin, a common chemiluminescent probe. This whitepaper delves into the degradation products of this compound and their significant interference in biological assays, providing critical data and protocols to ensure accurate experimental outcomes.

In the realm of biomedical research, the accurate detection of reactive oxygen species (ROS), particularly superoxide (B77818) (O₂•⁻), is paramount. This compound (bis-N-methylacridinium nitrate) has long been a widely used chemiluminescent probe for this purpose. However, its utility is marred by a significant and often overlooked issue: the generation of interfering degradation products and its own potential to create the very molecule it is meant to detect. This guide provides an in-depth analysis of these challenges, offering researchers the knowledge to mitigate these effects and ensure the integrity of their data.

The Double-Edged Sword of this compound Chemistry

The allure of this compound lies in its high sensitivity. The detection of superoxide is based on a chemiluminescent reaction where this compound (Luc²⁺) is first reduced by one electron to form a this compound cation radical (Luc•⁺). This radical then reacts with superoxide to form an unstable dioxetane intermediate. The subsequent decomposition of this intermediate produces two molecules of N-methylacridone (NMA), with one in an electronically excited state. The relaxation of this excited NMA to its ground state results in the emission of light, which is quantifiable.[1][2][3]

The primary degradation product and the actual luminophore in the this compound assay is N-methylacridone (NMA).[1] While NMA itself is the source of the light signal, the conditions that lead to its formation are fraught with the potential for artifactual superoxide generation.

Quantitative Impact of this compound Interference

The interference caused by this compound is highly dependent on its concentration. Numerous studies have demonstrated that higher concentrations of this compound are more likely to induce artificial superoxide production.

| Parameter | This compound Concentration | Observation | Source System | Reference |

| Superoxide Production | 5 µM | Did not stimulate O₂•⁻ production. | Vascular Tissue | [5][6] |

| 250 µM | Increased vascular O₂•⁻ production several-fold. | Vascular Tissue | [5][9] | |

| 20 µM | Increased the rate of cytochrome c reduction 5-fold. | Xanthine Oxidase + NADH | [10] | |

| 50 µM and 250 µmol/L | Resulted in significant increases in extracellular H₂O₂ release. | Bovine Aortic Endothelial Cells | [11] | |

| Endothelial Function | 5 µM | No significant attenuation of endothelium-dependent relaxations. | Isolated Aortic Rings | [5] |

| 250 µM | Caused a significant attenuation of endothelium-dependent relaxations. | Isolated Aortic Rings | [5] | |

| Comparison with other probes | 100 µM | Chemiluminescence was approximately 50 times lower than Diogenes with Luminol (B1675438). | Neutrophils | [12] |

| 1 µM CLA vs 250 µM this compound | CLA did not cause extra O₂•⁻ production, whereas this compound did. | Vascular Tissue | [9] |

Experimental Protocols for Assessing this compound Interference

To mitigate the interference from this compound, it is crucial to employ carefully designed experimental protocols and to consider the use of lower, non-redox cycling concentrations of the probe.

Protocol 1: Measurement of Superoxide in Vascular Tissue

This protocol is adapted from studies on isolated aortic rings.[5][7]

Materials:

-

Isolated aortic rings

-

Krebs-Henseleit buffer

-

This compound stock solution (in DMSO)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Superoxide Dismutase (SOD)

-

Luminometer

Procedure:

-

Mount isolated aortic rings in organ baths containing Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ at 37°C.

-

Allow tissues to equilibrate for at least 60 minutes.

-

Pre-contract the rings with an appropriate concentration of phenylephrine.

-

Induce endothelium-dependent relaxation by adding acetylcholine.

-

To assess this compound interference, incubate a separate set of rings with a high concentration of this compound (e.g., 250 µM) and a low concentration (e.g., 5 µM) for a specified period.

-

Repeat the acetylcholine-induced relaxation protocol. A significant attenuation of relaxation in the high-lucigenin group, which is preventable by SOD, indicates this compound-induced superoxide production.

-

For chemiluminescence measurements, place tissue segments in scintillation vials containing buffer and either a high or low concentration of this compound.

-

Measure light emission using a luminometer. A significantly higher signal in the high-lucigenin group suggests artificial superoxide generation.

Protocol 2: Superoxide Detection in Isolated Mitochondria

This protocol is based on methodologies for assessing mitochondrial ROS production.[13][14]

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., containing mannitol, sucrose, HEPES, EGTA)

-

Mitochondrial substrates (e.g., succinate, pyruvate/malate)

-

This compound stock solution

-

Superoxide dismutase (SOD) and membrane-permeable SOD mimetics

-

Luminometer

Procedure:

-

Isolate mitochondria from cells or tissues using standard differential centrifugation methods.

-

Resuspend the mitochondrial pellet in respiration buffer.

-

In a luminometer tube, add the mitochondrial suspension and a non-redox cycling concentration of this compound (e.g., 5 µM).

-

Initiate mitochondrial respiration by adding substrates.

-

Monitor chemiluminescence continuously.

-

To confirm that the signal is due to superoxide, add SOD or a membrane-permeable SOD mimetic. A significant decrease in the signal confirms superoxide-dependent chemiluminescence.

-

To test for this compound's potential to induce superoxide, compare the chemiluminescence signal at low (5 µM) and high (e.g., 100-400 µM) concentrations of this compound. A disproportionate increase in the signal at higher concentrations indicates redox cycling.

Visualizing the Pathways and Processes

To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemiluminescence of this compound by electrogenerated superoxide ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Superoxide Detection by Chemiluminescence, Fluorescence, and Spectrophotometry Methods | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Validation of this compound as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. This compound: redox potential in aqueous media and redox cycling with O-(2) production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of superoxide radical formation in intact vascular tissue using a Cypridina luciferin analog as an alternative to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of mitochondria-derived reactive oxygen species production by the chemilumigenic probes this compound and luminol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound-derived chemiluminescence in intact isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Lucigenin assay protocol for superoxide detection

Application Notes and Protocols

Topic: Lucigenin Assay for Superoxide (B77818) Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The this compound-based chemiluminescence assay is a highly sensitive method for detecting superoxide anion radicals (O₂⁻), a key reactive oxygen species (ROS) implicated in numerous physiological and pathological processes. This compound (bis-N-methylacridinium nitrate) acts as a chemiluminescent probe that emits light upon reaction with superoxide.